Tetraethylene glycol monododecyl ether
Overview
Description
Tetraethylene glycol monododecyl ether is a nonionic surfactant with the chemical formula C₂₀H₄₂O₅ and a molecular weight of 362.54 g/mol . It is also known by several other names, including 3,6,9,12-Tetraoxatetracosan-1-ol and n-Dodecyl tetraethylene glycol ether . This compound is widely used in various applications due to its excellent solubilizing and emulsifying properties.
Mechanism of Action
Target of Action
The primary target of Tetraethylene glycol monododecyl ether is the surface tension of liquids . By interacting with the surface of liquids, it modifies their properties, enhancing their wetting properties .
Mode of Action
This compound acts as a surfactant, effectively reducing the surface tension of liquids while enhancing their wetting properties . This effect is attributed to the formation of micelles—aggregates of molecules that effectively decrease the liquid’s surface tension . Additionally, these micelles act as solubilizing agents, augmenting the solubility of hydrophobic molecules within the liquid .
Biochemical Pathways
It is known to be used in cell culture and enzyme assays , suggesting that it may interact with various biochemical pathways involved in these processes.
Pharmacokinetics
Its high solubility in water suggests that it may have good bioavailability .
Result of Action
The action of this compound results in the reduction of surface tension of liquids and enhancement of their wetting properties . It has proven invaluable in solubilizing and stabilizing proteins, peptides, and other biomolecules . Moreover, it serves as a valuable tool in studying the impact of surfactants on cell membranes and proteins .
Biochemical Analysis
Biochemical Properties
Tetraethylene glycol monododecyl ether acts as a surfactant, effectively reducing the surface tension of liquids while enhancing their wetting properties . This effect is attributed to the formation of micelles—aggregates of molecules that effectively decrease the liquid’s surface tension
Cellular Effects
This compound serves as a valuable tool in studying the impact of surfactants on cell membranes and proteins
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its surfactant properties. It forms micelles that can effectively decrease the surface tension of liquids
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylene glycol monododecyl ether is typically synthesized through the etherification of dodecyl alcohol with tetraethylene glycol. The reaction involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid , to facilitate the formation of the ether bond . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound involves a similar process but on a larger scale. The reactants are mixed in a reactor vessel equipped with a stirrer and heating system . The reaction mixture is heated to the desired temperature and maintained under reflux until the reaction is complete. The product is then purified through distillation or extraction to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Tetraethylene glycol monododecyl ether primarily undergoes substitution and oxidation reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve the replacement of the ether group with another functional group. Common reagents include (e.g., chlorine, bromine) and .
Oxidation Reactions: Oxidation of this compound can be carried out using oxidizing agents such as potassium permanganate or chromic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes , while substitution reactions can yield various alkyl ethers or halogenated compounds .
Scientific Research Applications
Tetraethylene glycol monododecyl ether has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Ethylene glycol monododecyl ether
- Diethylene glycol monododecyl ether
- Triethylene glycol monododecyl ether
- Pentaethylene glycol monododecyl ether
Uniqueness
Compared to these similar compounds, tetraethylene glycol monododecyl ether has a higher number of ethylene oxide units , which enhances its solubilizing and emulsifying properties. This makes it particularly effective in applications requiring the solubilization of hydrophobic compounds in aqueous solutions .
Properties
IUPAC Name |
2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O5/c1-2-3-4-5-6-7-8-9-10-11-13-22-15-17-24-19-20-25-18-16-23-14-12-21/h21H,2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMWEFXCIYCJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063752 | |
Record name | Tetraethylene glycol monododecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid with a pleasant odor; mp = 14 deg C; [Acros Organics MSDS] | |
Record name | Tetraethylene glycol monododecyl ether | |
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CAS No. |
5274-68-0 | |
Record name | 3,6,9,12-Tetraoxatetracosan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5274-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laureth-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraethylene glycol monododecyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190605 | |
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Record name | 3,6,9,12-Tetraoxatetracosan-1-ol | |
Source | EPA Chemicals under the TSCA | |
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Record name | Tetraethylene glycol monododecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12-tetraoxatetracosan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.725 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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